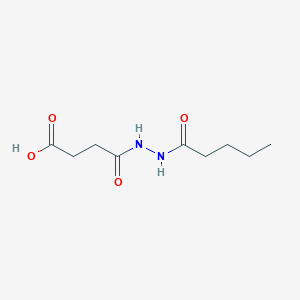
4-oxo-4-(2-pentanoylhydrazino)butanoic acid
Vue d'ensemble
Description
4-oxo-4-(2-pentanoylhydrazino)butanoic acid, also known as PBA, is a synthetic compound that has been widely studied for its potential applications in various fields of science. PBA is a derivative of butyric acid and has a unique structure that makes it a promising candidate for various research applications.
Mécanisme D'action
4-oxo-4-(2-pentanoylhydrazino)butanoic acid exerts its effects by chelating metal ions and forming stable complexes. This property makes 4-oxo-4-(2-pentanoylhydrazino)butanoic acid a useful tool in various biochemical and physiological studies. 4-oxo-4-(2-pentanoylhydrazino)butanoic acid has also been shown to modulate gene expression and inhibit histone deacetylases, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-oxo-4-(2-pentanoylhydrazino)butanoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-oxo-4-(2-pentanoylhydrazino)butanoic acid has also been shown to modulate glucose metabolism and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
4-oxo-4-(2-pentanoylhydrazino)butanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-oxo-4-(2-pentanoylhydrazino)butanoic acid can also be toxic at high concentrations, and its effects on different cell types may vary. Therefore, caution should be taken when using 4-oxo-4-(2-pentanoylhydrazino)butanoic acid in lab experiments, and further studies are needed to determine its optimal concentration and conditions for use.
Orientations Futures
There are several future directions for 4-oxo-4-(2-pentanoylhydrazino)butanoic acid research, including exploring its potential as a drug candidate for various diseases, investigating its effects on different cell types and tissues, and developing new synthetic methods for 4-oxo-4-(2-pentanoylhydrazino)butanoic acid derivatives. Furthermore, the use of 4-oxo-4-(2-pentanoylhydrazino)butanoic acid in combination with other drugs or therapies may enhance its therapeutic effects and improve patient outcomes. Overall, 4-oxo-4-(2-pentanoylhydrazino)butanoic acid is a promising compound with a wide range of potential applications in various fields of science, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Applications De Recherche Scientifique
4-oxo-4-(2-pentanoylhydrazino)butanoic acid has been studied extensively for its potential applications in various fields of science, including medicine, biology, and chemistry. Researchers have explored the use of 4-oxo-4-(2-pentanoylhydrazino)butanoic acid as a chelating agent, a catalyst, and a potential drug candidate.
Propriétés
IUPAC Name |
4-oxo-4-(2-pentanoylhydrazinyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-2-3-4-7(12)10-11-8(13)5-6-9(14)15/h2-6H2,1H3,(H,10,12)(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRSWESHRCVHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(2-pentanoylhydrazinyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4751918.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4751922.png)
![4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4751942.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4751948.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4751960.png)
![7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4751963.png)
![7-(difluoromethyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751988.png)
![2-[(2-thienylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4751991.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4752002.png)
![3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B4752005.png)
![N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4752008.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B4752015.png)
